
Strontium ranelate
Descripción general
Descripción
El ranelato de estroncio es un medicamento que se usa principalmente para el tratamiento de la osteoporosis grave en mujeres posmenopáusicas y hombres adultos con alto riesgo de fracturas . Es una sal de estroncio (II) del ácido ranélico y es conocido por su acción dual única sobre el metabolismo óseo, aumentando la formación ósea por los osteoblastos y reduciendo la resorción ósea por los osteoclastos .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La preparación de ranelato de estroncio de alta pureza implica varios pasos:
Reacción del éster dietílico del ácido acetondicarboxílico con malonitrilo: Esta reacción se produce en presencia de un agente de unión a ácido y etanol para generar un intermedio activo.
Reacción de ciclización: El intermedio activo se cicliza con azufre bajo reflujo de etanol para formar 5-amino-4-ciano-3-(2-etoxil-2-carboximetil)-tiofeno-2-formiato de etilo (Intermedio I).
Hidrocarbonilación: El Intermedio I reacciona con un reactivo de hidrocarbonilación en presencia de carbonato de potasio y un catalizador para producir ranelato de tetraetilo.
Métodos de Producción Industrial: Los métodos de producción industrial para el ranelato de estroncio suelen seguir las mismas rutas sintéticas, pero se optimizan para la producción a gran escala. Esto incluye el uso de reactores de alta eficiencia, técnicas de procesamiento continuo y estrictas medidas de control de calidad para garantizar la alta pureza y estabilidad del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones: El ranelato de estroncio experimenta varias reacciones químicas, que incluyen:
Hidrólisis: La hidrólisis del ranelato de tetraetilo para formar ranelato de estroncio.
Complejación: Formación de complejos con otros iones o moléculas.
Reactivos y Condiciones Comunes:
Hidrólisis: Las soluciones de hidróxido de metal alcalino (por ejemplo, hidróxido de sodio o hidróxido de potasio) se utilizan comúnmente.
Ciclización: Azufre y etanol en condiciones de reflujo.
Productos Principales:
Ranelato de estroncio: El producto principal formado a partir de la hidrólisis del ranelato de tetraetilo.
Aplicaciones Científicas De Investigación
Key Applications and Research Findings:
- Treatment of Osteoporosis: Strontium ranelate is effective for postmenopausal women with osteoporosis, reducing the risk of vertebral and hip fractures . Clinical trials, such as the Spinal Osteoporosis Therapeutic Intervention (SOTI) and Treatment Of Postmenopausal Osteoporosis (TROPOS) studies, have demonstrated its safety and efficacy .
- Reduction of Fracture Risk:
- Vertebral Fractures: this compound has been shown to reduce the risk of new vertebral fractures. The SOTI study reported a 41% lower risk of new vertebral fractures in the this compound group compared to the placebo group over a three-year period .
- Nonvertebral Fractures: It significantly reduces the risk of nonvertebral fractures, including hip fractures, particularly in high-risk groups (women aged 74 years or older with a femoral neck bone mineral density T score ≤ -3) .
- Hip Fractures: The TROPOS study indicated a 36% reduction in the relative risk of hip fractures among women at high risk .
- Improvement of Bone Mineral Density (BMD): this compound increases BMD in osteoporotic patients. Studies have shown significant increases in femoral neck and total hip BMD after three years of treatment .
- Promotion of Bone Healing: Systemic treatment with this compound may promote tibial fracture healing. Studies in rats have shown increased callus volume and BMD with this compound treatment .
- Enhancement of Dental Pulp Mineralization: this compound can promote the differentiation and mineralization of dental pulp cells, suggesting a potential application in dental treatments .
- Improvement of Prosthesis Osteointegration: this compound may improve the osteointegration of hip prostheses. A case study reported significant improvement in a patient with aseptic displacement of a hip prosthesis after treatment with this compound .
Case Studies
- Case 1: Hip Prosthesis Osteointegration A study featured an 83-year-old woman with postmenopausal osteoporosis who experienced mechanical right hip pain and claudication due to aseptic displacement of a cemented prosthesis. Following treatment with this compound, calcium, and vitamin D, the patient showed significant improvement within two months, with claudication disappearing. After six months, a bone scan indicated a return to near-normal bone uptake, suggesting that this compound can be beneficial for osteointegration of a hip prosthesis .
- Case 2: Tibial Fracture Healing Radiological follow-ups after treatment with this compound showed that the fracture line had disappeared after 40 days of treatment, which was consistent with the clinical findings, regression of pain, and the presence of a complete and pain-free full step cycle with no limp .
Safety and Tolerability
This compound is generally well-tolerated, with the incidence of adverse events being similar to that of placebo groups in clinical trials . However, some studies have indicated potential side effects, including venous thrombosis, nausea, diarrhea, headache, cutaneous hypersensitivity, and an increased risk of myocardial infarction .
Delivery Systems
Mecanismo De Acción
El ranelato de estroncio ejerce sus efectos a través de un mecanismo dual:
Formación Ósea: Estimula la replicación, diferenciación y supervivencia de los osteoblastos, lo que lleva a un aumento de la formación ósea.
Resorción Ósea: Inhibe la actividad de los osteoclastos, reduciendo la resorción ósea.
Los objetivos y vías moleculares involucrados incluyen la activación del receptor sensible al calcio (CaSR), que juega un papel clave en la mediación de los efectos del ranelato de estroncio en las células óseas .
Compuestos Similares:
Citrato de Estroncio: Compuesto de estroncio y ácido cítrico, es otra forma de estroncio que se utiliza para la salud ósea.
Cloruro de Estroncio: Compuesto de iones estroncio y cloruro, se utiliza en diversas aplicaciones, incluidos los suplementos para la salud ósea.
Comparación:
Biodisponibilidad: El ranelato de estroncio tiene una mayor biodisponibilidad en comparación con otras sales de estroncio, lo que lo hace más efectivo para alcanzar la circulación sistémica.
El ranelato de estroncio destaca por su doble mecanismo de acción y su mayor biodisponibilidad, lo que lo convierte en una opción preferida para el tratamiento de la osteoporosis grave.
Comparación Con Compuestos Similares
Strontium Citrate: Composed of strontium and citric acid, it is another form of strontium used for bone health.
Strontium Chloride: Composed of strontium and chloride ions, it is used in various applications, including bone health supplements.
Comparison:
Bioavailability: Strontium ranelate has a higher bioavailability compared to other strontium salts, making it more effective in reaching systemic circulation.
Mechanism of Action: Unlike other strontium compounds, this compound has a unique dual action on bone metabolism, both promoting bone formation and inhibiting bone resorption.
This compound stands out due to its dual mechanism of action and higher bioavailability, making it a preferred choice for the treatment of severe osteoporosis.
Propiedades
Key on ui mechanism of action |
The underlying pathogenesis of osteperosis involves an imbalance between bone resorption and bone formation. Osteoclasts are a kind of differentiated or specialized bone cell that breaks down bone tissue while osteoblasts are another set of differentiated bone cells that synthesize and rebuild bone tissue. When osteoclasts degrade bone tissue faster than the osteoblasts are capable of rebuilding the bone tissue, low or inadequate bone mass density and osteoperosis can resula One of the mechanisms with which strontium ranelate is thought to act is its functionality as an agonist of the extracellular calcium sensing receptors (CaSRs) of osteoblasts and osteoclasts. Ordinary interaction between calcium 2+ divalent cations with mature osteoclast CaSRs is known to induce osteoclast apoptosis. Subsequently, strontium 2+ divalent cations from strontium ranelate use can also bind CaSRs on osteoclasts to induce their apoptosis because of the strontium 2+ cation's close resemeblance to calcium 2+. Contact between extracelluar calcium 2+ and osteoclast CaSRs stimulates the phospholipase C (PLC) dependant breakdown of phosphatidylinositol 4,5-biphosphate (PIP2) into the two secondary messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). Whereas the calcium-CaSRs interaction then performs IP3 Adependent translocation of nuclear factor NF-kB from the cytoplasm to the nucleus in mature osteoclasts, strontium-CaSRs interactions involves a DAG-PKC beta II (protein kinase C beta II) signalling pathway for translocating NF-kB from the cytoplasm to the nucleus in an IP3-independent manner. Although the calcium 2+ and strontium 2+ mediated signalling pathways are different, both CaSR interactions induce osteoclast apoptosis and are in fact capable of potentiating each other, leading to enhanced osteoclast apoptosis and decreased bone tissue degradation. At the same time, given the similarity between the calcium 2+ and strontium 2+ cations, strontium 2+ cations from strontium ranelate are seemingly also able to act as an agonist and stimulate the CaSRs on osteoblasts, possibly in tandem with various local osteoblast stimulatory growth factors like transforming growth factor β (TGF β) and/or bone morphogenetic proteins (BMPs), to stimulate cyclic D genes and early oncogenes like c-fos and egr-1 that can mediate the mitogenesis and proliferation of new or more osteoblasts. Moreover, although the involvement of the PLC mediated pathway may be a part of the signalling mechanism in osteoblasts following the stimulation of their CaSRs, this has not yet been fully elucidated. Furthermore, strontium ranelate is also thought to be capable of stimulating osteoblasts to enhance the expression of osteoprotegerin while also concurrently reducing the expression of receptor activator of nuclear factor kappa-Β ligand (RANKL) in primary human osteoblastic cells. As osteoprotegerin can competitively bind to RANKL as a decoy receptor, which can prevent RANKL from binding to RANK, which is an activity that facilitates the signaling pathway for the differentiation and activaiton of osteoclasts. The subsequent net effect of these actions ultiamtely results in decreased osteoclastogenesis. Moreover, bone biopsies obtained from patients treated with stronatium ranelate in clinical study reveal improvements in intrinsic bone tissue quality and microarchitecutre in ostepoerosis as evidenced by increased trabecular number, decreased trabecular separation, lower structure model index, and increased cortical thickness associated with a shift in trabecular structure from rod to plate like configurations compared with control patients. Additionally, strontium from administered strontium ranelate is absorbed onto the crystal surface of treated bones and only slightly substitiutes for calcium in the apatite crystal of newly formed bone. As a result, there is an increased X-ray absorption of strontium as compared to calcium, which can lead to an amplification of bone mineral density (BMD) measurement by dual-proton X-ray absorptiometry. In essence, although strontium ranelate use can increase BMD some of the observations may be overestimations due to skeletal accretion of strontium in strontium ranelate treated patients. Having the ability to both generate more osetoblasts and decrease the number of osteoclasts gives strontium ranelate an apparent dual mechanism of action when used to treat osteoperosis. |
---|---|
Número CAS |
135459-87-9 |
Fórmula molecular |
C12H10N2O8SSr |
Peso molecular |
429.9 g/mol |
Nombre IUPAC |
distrontium;5-[bis(carboxylatomethyl)amino]-3-(carboxylatomethyl)-4-cyanothiophene-2-carboxylate |
InChI |
InChI=1S/C12H10N2O8S.Sr/c13-2-6-5(1-7(15)16)10(12(21)22)23-11(6)14(3-8(17)18)4-9(19)20;/h1,3-4H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22); |
Clave InChI |
SKKLLKBVXKVYLE-UHFFFAOYSA-N |
SMILES |
C(C1=C(SC(=C1C#N)N(CC(=O)[O-])CC(=O)[O-])C(=O)[O-])C(=O)[O-].[Sr+2].[Sr+2] |
SMILES canónico |
C(C1=C(SC(=C1C#N)N(CC(=O)O)CC(=O)O)C(=O)O)C(=O)O.[Sr] |
Apariencia |
Solid powder |
Key on ui other cas no. |
135459-87-9 |
Pictogramas |
Irritant |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
3-(3-cyano-4-carboxymethyl-5-carboxy-2-thienyl)-3-azapentanedioic distrontium salt protelos S 12911 S-12911 S12911 S12911-0 S12911-2 S12911-5 strontium ranelate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does strontium ranelate impact bone remodeling?
A: this compound exhibits a dual mode of action, simultaneously promoting bone formation and inhibiting bone resorption. [, , , ]
Q2: How does this compound influence the OPG/RANKL system?
A: this compound increases osteoprotegerin (OPG) expression while downregulating RANK ligand (RANKL) expression by osteoblasts. This shift in the OPG/RANKL ratio favors osteoblastogenesis and reduces osteoclast activity. [, ]
Q3: Does this compound affect bone microarchitecture?
A: Yes, micro-CT analyses of bone biopsies from patients treated with this compound show improvements in trabecular number, decreased trabecular separation, lower structure model index, and increased cortical thickness, suggesting a positive impact on bone microarchitecture. [, ]
Q4: What is the molecular formula and weight of this compound?
A: The molecular formula is C12H6N2O8Sr2, and the molecular weight is 429.87 g/mol. []
Q5: Are there different crystalline forms of this compound, and how are they characterized?
A: Yes, various crystalline forms of this compound, such as form H and form K, have been identified. These forms are characterized by their unique physicochemical properties, including X-ray powder diffraction patterns and water content. [, ]
Q6: How stable is this compound in pharmaceutical formulations?
A: this compound can undergo color changes in certain formulations, but the addition of stabilizers, such as citric acid, aspartame, and saccharin sodium, can improve its stability without altering its chemical structure. []
A6: The provided research articles primarily focus on the therapeutic applications of this compound for osteoporosis and osteoarthritis. There is no information on its catalytic properties.
A6: The provided research articles do not delve into the computational chemistry and modeling aspects of this compound.
A6: The research primarily focuses on the effects of this compound itself and does not explore SAR studies involving structural modifications.
A6: Please refer to the answer to Q7.
Q7: What is the bioavailability of this compound?
A: The absolute bioavailability of this compound after oral administration is approximately 27% after a 2g dose. []
Q8: How is this compound absorbed and eliminated from the body?
A: Strontium, being chemically similar to calcium, is absorbed in the gut, incorporated into bone, and eliminated primarily through the kidneys. []
Q9: Does the presence of calcium affect the bioavailability of this compound?
A: Yes, simultaneous intake of this compound and calcium significantly reduces the bioavailability of strontium. []
Q10: How long does strontium remain in the skeleton after treatment with this compound is discontinued?
A: Based on models of strontium kinetics, the skeleton retains approximately 11% of the absorbed strontium 3 years after a single dose. This suggests a long-term retention of strontium in the bone. []
Q11: What effects does this compound have on osteoblasts in vitro?
A: In vitro studies show that this compound increases collagen and non-collagenic protein synthesis by mature osteoblast-enriched cells and enhances preosteoblastic cell replication. [, ]
Q12: How does this compound affect osteoclasts in vitro?
A: this compound demonstrates a dose-dependent inhibition of bone resorption activity in isolated rat osteoclasts. It also inhibits preosteoclast differentiation. []
Q13: What are the effects of this compound on bone mineral density (BMD) in postmenopausal women?
A: Clinical trials show that this compound, at a dosage of 2 g/day, significantly increases BMD in both the lumbar spine and the femoral neck in postmenopausal women with osteoporosis. [, , , ]
Q14: Does this compound reduce the risk of fractures?
A: Yes, large clinical trials (SOTI and TROPOS) have demonstrated that this compound significantly reduces the risk of vertebral and nonvertebral fractures, including hip fractures, in postmenopausal women with osteoporosis. [, , , ]
Q15: Does this compound benefit men with osteoporosis?
A: Yes, a clinical trial (MALEO) demonstrated that this compound has similar positive effects on BMD in men with osteoporosis as those observed in postmenopausal women, supporting its use in this patient population. []
Q16: Does this compound have any effect on osteoarthritis?
A: A clinical trial (SEKOIA) showed that this compound slows down the radiological progression of knee osteoarthritis and reduces symptoms such as pain and stiffness. [, ]
Q17: Can this compound be used in combination with vitamin D?
A: Yes, a clinical trial found that a fixed-dose combination of this compound 2 g/vitamin D3 1000 IU daily effectively corrects vitamin D insufficiency in osteoporotic patients. []
Q18: Does this compound have any effect on bone pain?
A: Clinical observations suggest that this compound can alleviate bone pain in patients with osteoporosis, although the pain relief might be gradual. [, ]
Q19: Are there any animal models used to study the effects of this compound?
A: Yes, researchers have used various animal models, including ovariectomized rats and ligature-induced periodontitis models, to investigate the effects of this compound on bone health. [, , , ]
A19: The provided research articles do not provide information on specific resistance mechanisms or cross-resistance related to this compound.
Q20: Are there any cardiac concerns associated with this compound?
A20: The research focuses on the systemic effects of orally administered this compound and does not explore targeted drug delivery strategies.
Q21: What are some biomarkers used to monitor the effects of this compound?
A: Biomarkers such as serum OPG, bone-specific alkaline phosphatase (BALP), cross-linked C-telopeptides (S-CTX), C-terminal propeptide of type I procollagen (PICP), and urine cross-linked N-telopeptide of type I collagen (U-NTX) are used to assess bone formation and resorption activity in response to this compound treatment. [, ]
Q22: Are there any biomarkers for cartilage degradation used in studies with this compound?
A: Yes, urinary CTX-II, a marker of cartilage degradation, has been used to assess the potential chondroprotective effects of this compound in patients with osteoarthritis. []
A22: The research articles mention various analytical methods and techniques used in the studies, including:
- Dual-energy X-ray absorptiometry (DXA) for measuring bone mineral density []
- ELISA (enzyme-linked immunosorbent assay) for quantifying serum OPG levels []
- Radioimmunoassay (RIA) for measuring PICP levels []
- Micro-computed tomography (micro-CT) for analyzing bone microarchitecture [, ]
- Histomorphometry for assessing bone structure and cellular activity [, ]
A22: The research articles provided do not focus on the environmental impact or degradation of this compound.
A22: The provided research articles do not provide specific details on the dissolution rate or solubility of this compound in various media.
A22: Specific details about the validation of analytical methods used in the research are not provided in the abstracts.
A22: While not explicitly discussed, the research implies adherence to quality control and assurance measures during clinical trials and pharmaceutical development to ensure consistent manufacturing and reliable results.
A22: The research primarily focuses on the skeletal effects of this compound and does not delve into its immunogenicity or potential immunological responses.
A22: Information on specific drug-transporter interactions with this compound is not available in the provided research articles.
A22: The research does not provide details on the potential of this compound to induce or inhibit drug-metabolizing enzymes.
Q23: Is this compound biocompatible?
A: Studies suggest that this compound is generally biocompatible, as demonstrated by in vitro studies using human cells and in vivo animal models. []
A23: The research primarily focuses on the pharmaceutical and therapeutic aspects of this compound and does not address recycling or waste management strategies.
A23: The research highlights the importance of clinical trials, in vitro assays, and animal models as essential tools for investigating the efficacy and safety of this compound.
Q24: When was this compound first introduced as a treatment for osteoporosis?
A: this compound was approved for the treatment of osteoporosis in Europe in 2004. [, ]
Q25: What were some of the key clinical trials that led to the approval of this compound?
A: The pivotal clinical trials that demonstrated the efficacy and safety of this compound for osteoporosis were the SOTI (Spinal Osteoporosis Therapeutic Intervention) and TROPOS (Treatment of Peripheral Osteoporosis) studies. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.